molecular formula C10H13NO3 B13118398 alpha-Hydroxymethylphenylalanine

alpha-Hydroxymethylphenylalanine

Cat. No.: B13118398
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-SNVBAGLBSA-N
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Description

α-Hydroxymethylphenylalanine is a non-proteinogenic amino acid derivative of phenylalanine, characterized by a hydroxymethyl (-CH₂OH) group substituted at the alpha-carbon position. This structural modification alters its physicochemical properties, such as solubility, stereoelectronic effects, and metabolic stability, compared to canonical phenylalanine.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1

InChI Key

ZMNNAJIBOJDHAF-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form alpha-methylphenylalanine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Alpha-carboxyphenylalanine.

    Reduction: Alpha-methylphenylalanine.

    Substitution: Alpha-halogenated phenylalanine derivatives.

Scientific Research Applications

Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .

Comparison with Similar Compounds

α-Methylphenylalanine

Structure : The alpha-carbon bears a methyl (-CH₃) group instead of hydroxymethyl.
Properties :

  • Molecular Formula: C₁₀H₁₃NO₂ (vs. C₁₀H₁₃NO₃ for α-hydroxymethylphenylalanine) .
  • Molecular Weight : 179.22 g/mol .
  • Applications : Used in peptide synthesis and enzyme inhibition studies due to steric hindrance from the methyl group .

Key Differences :

  • The methyl group reduces polarity, lowering water solubility compared to the hydroxymethyl variant.
  • Methylation may hinder enzymatic processing (e.g., by phenylalanine hydroxylase) more effectively than hydroxymethylation due to non-polar bulk .

Fluorinated Phenylalanines (e.g., 2-Fluoro-5-hydroxy-L-phenylalanine)

Structure : Fluorine atoms and hydroxyl groups are introduced at aromatic or aliphatic positions.
Properties :

  • Electronic Effects : Fluorine’s electronegativity alters electron distribution, affecting binding to enzymes like phenylalanine hydroxylase .
  • Applications : Used in positron emission tomography (PET) tracers and as enzyme inhibitors .

Comparison with α-Hydroxymethylphenylalanine :

  • Fluorinated derivatives exhibit enhanced metabolic stability but reduced biocompatibility compared to hydroxymethylated analogs.
  • The hydroxymethyl group may offer a balance between polarity and steric effects, enabling targeted drug delivery .

Dihydroxyphenylalanine (DOPA)

Structure : Features two hydroxyl groups on the benzene ring (3,4-dihydroxy substitution).
Properties :

  • Molecular Formula: C₉H₁₁NO₄ .
  • Applications : Precursor to dopamine; used in Parkinson’s disease treatment .

Contrast with α-Hydroxymethylphenylalanine :

  • DOPA’s aromatic hydroxyl groups enhance hydrophilicity and metal-binding capacity, whereas the aliphatic hydroxymethyl group in α-hydroxymethylphenylalanine may favor interactions with hydrophobic enzyme pockets .

2-Hydroxy-3-methoxy-DL-phenylalanine

Structure : Hydroxyl and methoxy groups on the benzene ring.
Properties :

  • Molecular Formula: C₁₀H₁₃NO₄ .
  • Applications: Potential use in studying oxidative stress pathways due to redox-active groups .

Comparison :

  • Methoxy groups increase lipophilicity, unlike the hydroxymethyl group, which may enhance solubility. This highlights the role of substituent position in biological activity .

Data Table: Structural and Functional Comparison

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
α-Methylphenylalanine α-CH₃ C₁₀H₁₃NO₂ 179.22 Enzyme inhibition
2-Fluoro-5-hydroxy-L-Phe 2-F, 5-OH C₉H₁₀FNO₃ 199.18 PET imaging, drug design
DOPA 3,4-diOH C₉H₁₁NO₄ 197.19 Neurotransmitter synthesis
2-Hydroxy-3-methoxy-DL-Phe 2-OH, 3-OCH₃ C₁₀H₁₃NO₄ 211.21 Antioxidant research

Research Findings and Implications

  • Enzyme Interactions : Methyl and fluorinated analogs show steric and electronic inhibition of phenylalanine hydroxylase, while hydroxymethyl derivatives may act as substrates or weak inhibitors depending on stereochemistry .
  • Drug Design : The hydroxymethyl group’s polarity could improve blood-brain barrier penetration compared to methylated analogs, making it valuable in central nervous system (CNS) therapeutics .
  • Synthetic Challenges : Solid-phase synthesis (as in ) is feasible for α-substituted phenylalanines, but hydroxymethyl variants may require protective groups to prevent oxidation .

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